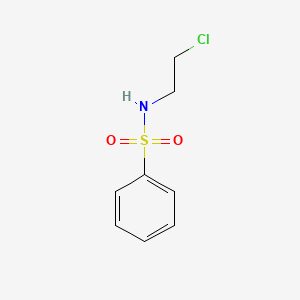

N-(2-chloroethyl)benzenesulfonamide

Descripción general

Descripción

N-(2-chloroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-chloroethyl)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+ClCH2CH2NH2→C6H5SO2NHCH2CH2Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce sulfonic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(2-chloroethyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in multiple chemical reactions allows for the introduction of specific functional groups that are essential in drug development.

- Anticancer Agents : The compound is known for its role in the synthesis of alkylating agents, which are used in cancer treatment. For example, it has been studied for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition disrupts pH regulation within tumor cells, leading to decreased cell proliferation and increased apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 .

- Drug Development : It is utilized in the creation of bioactive molecules and prodrugs, contributing significantly to medicinal chemistry advancements .

Agrochemical Applications

This compound is also employed in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structural properties enable the development of compounds that target specific pests and pathogens effectively.

- Herbicides : The compound is an intermediate for Bensulide, an organophosphate herbicide that acts as an acetylcholinesterase inhibitor, protecting crops from weeds while minimizing environmental impact .

Materials Science Applications

In materials science, this compound can be used as a precursor for synthesizing functional materials. Its capacity for polymerization and crosslinking reactions makes it valuable in creating specialized coatings and polymers.

- Functional Polymers : The compound's reactivity allows for the design of materials with tailored properties such as adhesion, corrosion resistance, and thermal stability .

Chemical Research Applications

Researchers utilize this compound as a starting material for exploring new chemical reactions and developing innovative synthetic methodologies.

- Synthetic Methodologies : Its unique combination of functional groups facilitates the discovery of novel transformations and complex molecule synthesis .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibits CA IX activity in breast cancer cell lines. This inhibition leads to disrupted pH regulation within tumor cells, ultimately resulting in reduced proliferation rates and increased apoptosis .

Case Study 2: Synthesis of Bensulide

Research highlighted the synthesis pathway of Bensulide from this compound, showcasing its importance in developing effective agricultural chemicals that minimize environmental harm while maximizing crop protection .

Summary Table of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer drugs | Inhibition of tumor growth via CA IX inhibition |

| Agrochemicals | Synthesis of herbicides (e.g., Bensulide) | Effective pest control with reduced environmental impact |

| Materials Science | Precursor for functional polymers | Tailored properties like adhesion and thermal stability |

| Chemical Research | Starting material for novel synthetic methodologies | Discovery of new chemical reactions |

Mecanismo De Acción

The mechanism of action of N-(2-chloroethyl)benzenesulfonamide involves its interaction with biological molecules. The compound can act as an alkylating agent, where the chloroethyl group forms covalent bonds with nucleophilic sites in DNA or proteins. This can lead to the inhibition of DNA replication and protein function, contributing to its antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloroethyl)benzamide

- N-(2-chloroethyl)benzenesulfonyl chloride

- N-(2-chloroethyl)benzenesulfonyl hydrazide

Uniqueness

N-(2-chloroethyl)benzenesulfonamide is unique due to its specific structure, which combines the properties of a sulfonamide and an alkylating agent. This dual functionality makes it a valuable compound for various applications, particularly in medicinal chemistry.

Actividad Biológica

N-(2-chloroethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloroethyl group attached to a benzenesulfonamide moiety. This structural configuration is essential for its biological activity, particularly as an alkylating agent.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

The primary mechanism of action for this compound involves its inhibition of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in various solid tumors. The inhibition of CA IX disrupts the carbonic acid-bicarbonate buffer system within tumor cells, leading to altered pH levels that can inhibit tumor cell proliferation and induce apoptosis.

Alkylating Properties

As a nitrogen mustard derivative, this compound can form covalent bonds with nucleophilic sites on DNA and proteins. This alkylation primarily occurs at the N7 position of guanine, disrupting DNA replication and transcription, which ultimately results in cell death .

Anticancer Activity

Research has demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance, studies have shown that it inhibits cell proliferation in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's IC50 values indicate significant potency in inducing apoptosis and blocking cell cycle progression at the G2/M phase.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.5 | Inhibition of CA IX and apoptosis induction |

| MCF-7 | 2.0 | Cell cycle arrest in G2/M phase |

| HepG2 | 1.3 | DNA alkylation leading to cell death |

Case Studies

- Study on Tumor Cell Lines : A study evaluated the effects of this compound on various tumor cell lines, demonstrating its ability to inhibit proliferation effectively while maintaining low systemic toxicity in vivo models . The compound was shown to disrupt the cytoskeleton and induce apoptosis through its interaction with CA IX.

- Chorioallantoic Membrane Assay : In another investigation, the compound was tested on chick embryos using the chorioallantoic membrane assay. Results indicated that it significantly inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

- Comparative Analysis with Other Antitumor Agents : When compared to other nitrogen mustards, this compound exhibited superior selectivity for tumor cells over normal cells, suggesting a promising therapeutic index for further development .

Propiedades

IUPAC Name |

N-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJJRTVXGFTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404280 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-86-7 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.